molecular formula C11H12BrNO B1373109 3-Bromo-4-isobutoxybenzonitrile CAS No. 208665-95-6

3-Bromo-4-isobutoxybenzonitrile

Cat. No.: B1373109
CAS No.: 208665-95-6
M. Wt: 254.12 g/mol
InChI Key: KMXCJFAXAMLPTC-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO . It is characterized by the presence of a bromine atom at the third position, an isobutoxy group at the fourth position, and a nitrile group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzonitrile typically involves the following steps:

    Nitrile Formation: The conversion of a suitable precursor to a nitrile group.

    Isobutoxy Substitution: The attachment of an isobutoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and reaction times to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-isobutoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemistry: 3-Bromo-4-isobutoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a building block for the synthesis of pharmaceuticals .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxybenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isobutoxy group can affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

    3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Bromo-3-isobutoxybenzonitrile: Similar structure but with the bromine and isobutoxy groups swapped.

    3-Chloro-4-isobutoxybenzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-4-isobutoxybenzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the isobutoxy group provides steric hindrance and influences solubility .

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXCJFAXAMLPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677400
Record name 3-Bromo-4-(2-methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208665-95-6
Record name 3-Bromo-4-(2-methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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